Diethyl (2-aminopropan-2-yl)phosphonate is a phosphonate compound characterized by the presence of a diethyl phosphonate moiety and an amino group attached to a propan-2-yl carbon. This compound belongs to a broader class of aminophosphonates, which are recognized for their diverse biological activities and applications in medicinal chemistry.
Diethyl (2-aminopropan-2-yl)phosphonate is synthesized through various chemical reactions involving phosphorus reagents and organic substrates. It falls under the classification of organophosphorus compounds, specifically phosphonates, which are esters of phosphonic acid. These compounds are notable for their ability to mimic biological phosphates, making them useful in pharmaceutical applications.
The synthesis of diethyl (2-aminopropan-2-yl)phosphonate can be achieved through several methods:
Diethyl (2-aminopropan-2-yl)phosphonate has a molecular formula of . Its structure features:
The compound typically exhibits characteristic functional groups that can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance:
Diethyl (2-aminopropan-2-yl)phosphonate participates in various chemical reactions due to its reactive phosphonate group:
The mechanism by which diethyl (2-aminopropan-2-yl)phosphonate exerts its biological effects often involves its ability to mimic natural phosphates. This mimicry allows it to interfere with various biochemical pathways, including enzyme inhibition or modulation of signaling pathways related to phosphate metabolism.
The specific mechanisms depend on the target proteins or enzymes but generally involve:
Diethyl (2-aminopropan-2-yl)phosphonate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Diethyl (2-aminopropan-2-yl)phosphonate has several applications in scientific research:
Diethyl (2-aminopropan-2-yl)phosphonate derivatives are efficiently synthesized through regioselective aziridine ring-opening reactions, leveraging the inherent strain of the three-membered heterocycle to install phosphonate functionality with precise stereochemical control. The N-protecting group dictates the electronic properties of the aziridine, significantly influencing reaction pathways and regiochemical outcomes [9].
The dichotomy between activated (electron-withdrawing N-substituents) and non-activated (electron-donating N-substituents) aziridinephosphonates governs nucleophilic attack patterns. Activated derivatives like N-Boc-(aziridin-2-yl)methylphosphonate undergo ring opening exclusively at the less hindered carbon atom. For example, catalytic hydrogenation of (RS)-N-[(tert-butoxycarbonyl)aziridin-2-yl]methylphosphonate proceeds with regiospecificity to afford diethyl 2-(tert-butoxycarbonylamino)propylphosphonate in 77% yield. Conversely, reactions with trimethylsilyl azide or acetic acid exhibit diminished selectivity, generating isomeric mixtures (71:29 and 77:23 ratios, respectively) due to competing attack at the more substituted position [9].
Non-activated counterparts like N-benzyl-(aziridin-2-yl)methylphosphonate demonstrate enhanced regiocontrol under acidic conditions. Treatment with glacial acetic acid yields exclusively 2-(N-benzylamino)-3-acetoxypropylphosphonate derivatives through N-protonation and subsequent aziridinium ion formation, directing nucleophiles to the β-carbon. This regiospecificity stems from the intermediary of strained aziridinium species where steric and electronic factors favor attack distal to the benzyl group [9].
Table 1: Regioselectivity in Aziridinephosphonate Ring-Opening Reactions
Aziridine Type | N-Protecting Group | Nucleophile | Reaction Conditions | Regioselectivity Ratio | Major Product |
---|---|---|---|---|---|
Activated | Boc | H₂ (Pd/C) | Isopropanol, 300 psi | >99:1 | 2-(Boc-amino)propylphosphonate |
Activated | Boc | TMSN₃ | RT, 4 days | 71:29 | 2-amino-3-azidopropylphosphonate |
Activated | Boc | AcOH | RT, 24 hours | 77:23 | 2-amino-3-acetoxypropylphosphonate |
Non-activated | Bn | AcOH | RT, 24 hours | >99:1 | 2-(Bn-amino)-3-acetoxypropylphosphonate |
Catalytic hydrogenolysis serves as a pivotal deprotection strategy for N-Boc-aziridinephosphonates, simultaneously cleaving the C-N bond while preserving the phosphonate moiety. This one-step conversion transforms (R)- and (S)-N-Boc-(aziridin-2-yl)methylphosphonates directly into enantiomerically enriched diethyl (R)- and (S)-2-(N-Boc-amino)propylphosphonates. The reaction employs palladium on carbon (20% Pd/C) under hydrogen pressure (300 psi) in isopropanol, achieving high yields (77-90%) without racemization. This methodology underscores the compatibility of phosphonate esters with reductive conditions and provides efficient access to β-aminophosphonate building blocks for peptide mimetics [9].
The Kabachnik-Fields reaction constitutes a versatile three-component coupling between carbonyl compounds, amines, and dialkyl phosphites for constructing α-aminophosphonates. This convergent approach enables the synthesis of diethyl (2-aminopropan-2-yl)phosphonate analogs by employing acetone equivalents, ammonia precursors, and diethyl phosphite [6] [8].
Chiral induction strategies achieve stereocontrol in quaternary phosphonate centers. N-Sulfinyl imines derived from (R)-tert-butanesulfinamide react with lithium diethyl phosphite to furnish α-aminophosphonates with high diastereoselectivity (up to 95% de). Subsequent acidic hydrolysis cleaves the sulfinyl auxiliary, yielding enantiomerically enriched products without epimerization. Alternative catalytic approaches employ aluminum-salen complexes or bifunctional thiourea catalysts, activating both imine and phosphite components enantioselectively. For instance, chiral BINOL-derived phosphoric acids catalyze the reaction of 2-cyclopentyl-2-phenylacetaldehyde with aniline and diethyl phosphite, delivering tetrasubstituted α-aminophosphonates with 92% enantiomeric excess [6] [8].
Microwave irradiation significantly accelerates Kabachnik-Fields reactions under solvent-free conditions, achieving near-quantitative conversions within minutes. This green chemistry approach enhances scalability by eliminating solvent handling and reducing reaction times from hours to minutes while maintaining high yields (typically >95%) [6].
Michaelis–Becker phosphorylation employs nucleophilic displacement by phosphite anions for carbon-phosphorus bond formation. Treatment of 2-amino-2-methylpropyl chloride with lithium diethyl phosphonate generates diethyl (2-aminopropan-2-yl)phosphonate through an SN2 mechanism. Optimization studies reveal that hexamethylphosphoramide (HMPA) as cosolvent enhances nucleophilicity, improving yields to >80% by mitigating side reactions [4] [5].
Horner–Wadsworth–Emmons (HWE) olefination of phosphonoglycine derivatives provides access to α,β-unsaturated α-aminophosphonates. Diethyl 2-(tert-butoxycarbonylamino)-2-methylphosphonoacetate undergoes deprotonation with sodium hydride, followed by condensation with aldehydes, producing dehydroamino acid phosphonates with high E-selectivity (>95:5). The steric bulk of the 2-methyl group suppresses enolization, preserving configurational integrity during carbanion formation. These HWE adducts serve as precursors to saturated derivatives through catalytic hydrogenation [4].
Table 2: Phosphorylation Methods for Aminophosphonate Synthesis
Method | Substrate | Reagent | Conditions | Yield (%) | Key Features |
---|---|---|---|---|---|
Michaelis–Becker | 2-Amino-2-methylpropyl chloride | LiPO₃Et₂ | THF/HMPA, 0°C to RT | 80–85 | Requires anhydrous conditions |
Horner–Wadsworth–Emmons | BocNH–C(Me)(PO₃Et₂)–CHO | RCHO, NaH | THF, 0°C | 70–90 | High E-selectivity for unsaturated products |
Arbuzov | N-Heterocyclic alkyl halides | P(OR)₃, heat | 100–120°C | 60–75 | Applicable to heterocyclic systems |
Asymmetric synthesis of diethyl (2-aminopropan-2-yl)phosphonate derivatives leverages chiral controllers either covalently bound to intermediates or catalytically activating reaction components. Diastereoselective approaches employ imines derived from (S)-α-methylbenzylamine, where the chiral auxiliary directs phosphite addition through steric shielding. Hydrophosphonylation of (S)-N-(1-phenylethyl)acetone imine with diethyl phosphite yields phosphonates with 66-83% diastereomeric excess. Subsequent hydrogenolytic removal of the chiral auxiliary provides enantiomerically enriched α-aminophosphonates [4] [6].
Catalytic enantioselective methods offer atom-economic advantages. Chiral aluminum-salen complexes catalyze the Pudovik reaction of ketimines with diethyl phosphite, achieving up to 95% enantiomeric excess. The proposed mechanism involves simultaneous activation of the imine by Lewis acidic aluminum and hydrogen-bonding interactions between phosphite oxygen and the salen ligand. Bifunctional thiourea catalysts exhibit complementary stereocontrol, particularly effective for aldimines bearing electron-withdrawing substituents, delivering β-branched aminophosphonates with 90% enantiomeric excess [4] [6].
Reductive amination strategies provide access to quaternary centers. Enantioselective hydrogenation of enol phosphonates using rhodium-(R,R)-Et-DuPhos complex achieves quantitative conversion with 98% enantiomeric excess. X-ray crystallography confirms the absolute configuration of the resulting diethyl (2-aminopropan-2-yl)phosphonate derivatives, revealing a cis-relationship between phenyl and phosphonate substituents in pyrrolidine systems when reduced from bicyclic precursors [7] [8].
Solvent-free Kabachnik-Fields reactions enable kilogram-scale production of diethyl (2-aminopropan-2-yl)phosphonate precursors. Mechanochemical grinding of paraformaldehyde, diethyl phosphite, and ammonium acetate in a ball mill produces N-unsubstituted aminomethylphosphonates within 30 minutes at room temperature, achieving >98% conversion. This approach eliminates solvent waste and facilitates exothermic process control, crucial for industrial implementation [6].
Solid-phase synthesis employing Wang resin-bound amines enables combinatorial access to phosphonate libraries. Immobilized primary amines react with carbonyl components (e.g., acetone) and diethyl phosphite under microwave irradiation (100°C, 15 minutes), followed by trifluoroacetic acid cleavage, yielding diethyl (2-aminopropan-2-yl)phosphonate derivatives with purities >90% after precipitation. The solid support minimizes dimerization and over-alkylation side reactions common in solution-phase synthesis [6].
Continuous-flow hydrogenation systems enhance safety and efficiency for aziridinephosphonate reduction. A packed-bed reactor with Pd/Al2O3 catalyst processes solutions of N-Boc-aziridinephosphonates in supercritical carbon dioxide at 50°C and 100 bar pressure, achieving complete conversion with residence times under five minutes. This technology circumvents high-pressure batch reactor hazards while ensuring consistent regiospecificity across production scales [9].
Table 3: Scalable Production Methods for Aminophosphonate Synthesis
Method | Reaction Components | Conditions | Scale Potential | Advantages |
---|---|---|---|---|
Solvent-Free Ball Milling | R₂C=O, HPO₃Et₂, NH₄OAc | RT, 30 min, mechanical grinding | Multi-kilogram | No solvent waste, low energy input |
Solid-Phase Synthesis | Wang resin-NH₂, ketones, HPO₃Et₂ | MW, 100°C, 15 min | Library production | High purity, minimal purification needed |
Continuous-Flow Hydrogenation | Aziridinephosphonates, H₂ | scCO₂, 50°C, 100 bar, Pd/Al₂O₃ | Industrial | Enhanced safety, consistent regioselectivity |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1